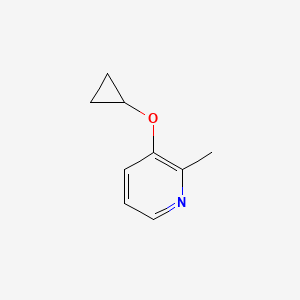

3-Cyclopropoxy-2-methylpyridine

Description

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-methylpyridine |

InChI |

InChI=1S/C9H11NO/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |

InChI Key |

FNCMHNUNPXKVLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)OC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Cyclopropoxy 2 Methylpyridine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comslideshare.net For 3-cyclopropoxy-2-methylpyridine, the primary disconnection points are the C-O bond of the ether linkage and the bonds forming the pyridine (B92270) ring itself.

Disconnection of the C-O Ether Bond:

The most straightforward retrosynthetic disconnection involves breaking the bond between the pyridine ring and the cyclopropoxy group. This leads to two key synthons: a 2-methyl-3-hydroxypyridine anion (an alkoxide) and a cyclopropyl (B3062369) cation equivalent. The corresponding synthetic equivalents would be 2-methyl-3-hydroxypyridine and a cyclopropyl halide or other suitable electrophile. This approach forms the basis of Williamson ether synthesis and Ullmann condensation methods.

Disconnection within the Pyridine Ring:

A more complex retrosynthetic strategy involves breaking down the pyridine ring itself. This can be conceptualized through various ring-forming reactions. For instance, the pyridine ring can be envisioned as being formed from the reaction of smaller, acyclic precursors containing the necessary carbon and nitrogen atoms. acsgcipr.org One such approach might involve the cyclization of a compound already bearing the cyclopropoxy moiety. pipzine-chem.com This strategy is generally more intricate and requires careful selection of precursors to ensure the desired substitution pattern on the final pyridine ring. acsgcipr.orgpipzine-chem.com

Direct Synthesis Approaches for this compound

Direct synthesis methods focus on the final bond-forming reactions to construct the target molecule. These primarily include etherification reactions and the formation of the pyridine ring with the cyclopropoxy group already in place.

Etherification Reactions Involving Cyclopropanol (B106826) or Cyclopropyl Halides

The formation of the ether linkage is a common and effective strategy for synthesizing this compound. This can be achieved through several established methods:

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com In this case, the sodium or potassium salt of 2-methyl-3-hydroxypyridine (formed by treating the alcohol with a strong base like sodium hydride) is reacted with a cyclopropyl halide, such as cyclopropyl bromide or iodide. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org The reaction proceeds via an SN2 mechanism, where the alkoxide acts as a nucleophile and displaces the halide from the cyclopropyl ring. wikipedia.orgmasterorganicchemistry.com

Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming aryl ethers. wikipedia.orgorganic-chemistry.orgnih.gov The traditional Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst at high temperatures. wikipedia.orgorganic-chemistry.org In a modified approach, 2-chloro-3-methoxypyridine (B1581833) could potentially be reacted with cyclopropanol in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

| Etherification Method | Reactants | Key Features |

| Williamson Ether Synthesis | 2-methyl-3-hydroxypyridine, Cyclopropyl halide (e.g., bromide, iodide), Strong base (e.g., NaH) | Proceeds via SN2 mechanism. wikipedia.orgmasterorganicchemistry.com Requires formation of the alkoxide first. |

| Ullmann Condensation | 2-Chloro-3-methoxypyridine, Cyclopropanol, Copper catalyst, Base | Copper-catalyzed reaction. wikipedia.orgorganic-chemistry.org Often requires higher temperatures. wikipedia.org |

Pyridine Ring Formation with Pre-existing Cyclopropoxy Moiety

An alternative to forming the ether bond at a late stage is to construct the pyridine ring with the cyclopropoxy group already attached to one of the precursors. pipzine-chem.com This approach involves designing a synthesis where a key building block already contains the cyclopropoxy group. For example, a β-dicarbonyl compound containing a cyclopropoxy group could undergo a cyclization reaction with an ammonia (B1221849) source and another component to form the substituted pyridine ring. pipzine-chem.com While this method can be elegant, it often presents challenges in the synthesis of the specialized starting materials and controlling the regiochemistry of the ring formation. acsgcipr.orgpipzine-chem.com

Synthesis of Precursor Compounds and Closely Related Analogues

The successful synthesis of this compound relies heavily on the availability and efficient preparation of its key precursors.

Strategies for Substituted 2-Methylpyridines

The synthesis of substituted 2-methylpyridines is a well-established area of organic chemistry. wikipedia.orgmdpi.com

From Pyridine: Pyridine itself can be a starting material. pipzine-chem.com Alkylation can introduce the methyl group at the 2-position, although this can sometimes lead to a mixture of products. pipzine-chem.com Subsequent functionalization, such as nitration followed by reduction and diazotization to introduce a hydroxyl group, can provide the necessary substitution pattern. mdpi.com The Chichibabin reaction allows for the direct amination of pyridine at the 2-position. wikipedia.org

Ring Synthesis: Various methods exist for constructing the pyridine ring from acyclic precursors. acsgcipr.orgyoutube.com The Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which can then be oxidized to the pyridine. youtube.com Other methods involve the reaction of aldehydes and ketones with ammonia under high temperature and pressure, often with a catalyst. acsgcipr.org The Kröhnke pyridine synthesis provides a general route to substituted pyridines. wikipedia.org

From other Heterocycles: Furan derivatives can be converted to pyridines through ring-opening and closing reactions. guidechem.com For instance, 2-acetylfuran (B1664036) can be reacted with ammonia at high temperatures to yield 2-methyl-3-hydroxypyridine. guidechem.com Another approach involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds. google.com

Introduction of Cyclopropyl and Cyclopropoxy Groups in Pyridine Scaffolds

The introduction of cyclopropyl and cyclopropoxy groups is a key aspect of synthesizing the target molecule and its analogues.

Formation of Halogenated Cyclopropoxypyridines (e.g., 3-Cyclopropoxy-4-iodo-2-methylpyridine)

The introduction of a halogen atom onto the cyclopropoxypyridine scaffold is a key step for further functionalization, often accomplished through electrophilic halogenation. The synthesis of compounds like 3-Cyclopropoxy-4-iodo-2-methylpyridine involves the direct iodination of the parent heterocycle. The directing effects of the existing electron-donating cyclopropoxy group and the weakly activating methyl group influence the regioselectivity of the reaction.

The synthesis of a structurally similar compound, 3-cyclopropoxy-4-iodo-2-(methylsulfanyl)pyridine, highlights a viable pathway. synblock.com While specific conditions for the direct iodination of this compound are not detailed in the provided sources, analogous transformations on substituted pyridines often employ an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a base or a silver salt to activate the electrophile. For instance, the synthesis of 2-bromo-5-methyl-3-nitropyridine (B1280105) is achieved by reacting 2-hydroxy-5-methyl-3-nitropyridine (B188116) with phosphorus(V) oxybromide. chemicalbook.com This demonstrates a common strategy of activating a pyridone or hydroxypyridine precursor for subsequent halogenation. The precise conditions, including solvent, temperature, and reagent choice, would be critical to achieving high yield and regioselectivity for the 4-iodo derivative.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry relies heavily on transition metal catalysis to construct complex molecular architectures efficiently. The synthesis of this compound and its derivatives can leverage several powerful catalytic systems for the formation of key carbon-carbon and carbon-oxygen bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-O bonds. The Suzuki-Miyaura coupling, in particular, is highly effective for creating C-C bonds between a halide (or triflate) and an organoboron compound.

Suzuki-Miyaura Coupling: This reaction could be employed to construct the this compound framework in a convergent manner. For example, a suitably protected 3-bromo-2-methylpyridin-x-ol could be coupled with a cyclopropylboronic acid or its ester. Research on the synthesis of cyclopropylthiophenes has demonstrated the high efficiency of using a palladium(II) acetate (B1210297) catalyst with a bulky, electron-rich phosphine (B1218219) ligand like SPhos. mdpi.com These conditions often achieve high yields (69-93%) with low catalyst loading (0.25–1 mol%). mdpi.com Similarly, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates utilizes PdCl₂(dppf) as a catalyst for coupling with various boronic acids and their derivatives. mdpi.com

Buchwald-Hartwig Amination/Etherification: This reaction is a powerful method for forming carbon-heteroatom bonds. While typically used for C-N bonds, it is also highly effective for C-O bond formation (etherification). A potential route to this compound could involve the palladium-catalyzed reaction of a 3-halo-2-methylpyridine with cyclopropanol. This approach directly installs the cyclopropoxy moiety onto the pyridine ring.

The table below summarizes typical conditions for these palladium-catalyzed reactions based on related syntheses.

| Reaction Type | Catalyst | Ligand | Base | Solvent(s) | Typical Yield | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene, Water | 69-93% | mdpi.com |

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | (dppf) | K₂CO₃ | Dioxane, Water | 66-74% | mdpi.com |

Metal-Mediated Cyclopropanation Reactions

The formation of the cyclopropane (B1198618) ring itself is a critical transformation that can be achieved through various metal-mediated reactions. These methods typically involve the reaction of an alkene with a carbene or carbenoid species.

Simmons-Smith Reaction: This is a classic and widely used method for cyclopropanation, employing a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate a zinc carbenoid (ICH₂ZnI). nih.gov This reagent stereospecifically converts alkenes into cyclopropanes. nih.gov A modified version, using diethylzinc (B1219324) (Et₂Zn) and CH₂I₂, known as the Furukawa reagent, is often more reactive and is used in the synthesis of complex natural products. nih.gov To form a cyclopropoxy group, this reaction would likely be performed on a vinyl ether precursor, such as 3-(vinyloxy)-2-methylpyridine.

Kulinkovich-de Meijere Reaction: This reaction uses a titanium alkoxide catalyst with a Grignard reagent to transform esters or amides into cyclopropanols or aminocyclopropanes, respectively. orgsyn.org A key intermediate in this process is a titanacyclopropane complex. orgsyn.org This methodology offers a distinct pathway where the cyclopropane ring is constructed from a carbonyl-containing precursor.

Corey-Chaykovsky Reaction: This method utilizes a sulfur ylide, typically generated from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride, to react with α,β-unsaturated ketones (chalcones) to form donor-acceptor cyclopropanes. nih.gov This approach allows for the synthesis of cyclopropyl ketones which can be further modified. nih.gov

Other Transition Metal Catalysis in Carbon-Oxygen and Carbon-Carbon Bond Formation

Beyond palladium, other transition metals are crucial for specific bond-forming reactions relevant to cyclopropane chemistry.

Rhodium (Rh) and Nickel (Ni) Catalysis: These metals are particularly effective in activating and promoting reactions of strained rings like cyclopropanes. wikipedia.org They can catalyze cycloaddition reactions, for instance, the [3+2] cycloaddition of vinylcyclopropanes with various partners. nih.govcaltech.edu Nickel and rhodium are also used in reactions of alkylidenecyclopropanes, which readily undergo oxidative addition to form a metallocyclobutane intermediate that can be trapped to form larger ring systems. wikipedia.org

Copper (Cu) and Gold (Au) Catalysis: Copper catalysts are frequently used in cyclopropanation reactions involving diazo compounds. Gold catalysis has been investigated for its ability to mediate rearrangements of propargylic esters that contain cyclopropane groups, proceeding through gold-coordinated allene (B1206475) intermediates. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms, including the transient species involved, is fundamental to optimizing synthetic routes and developing new reactions.

Reaction Intermediates and Transition States

The synthetic transformations leading to cyclopropoxy-containing molecules proceed through a series of well-characterized, albeit often short-lived, intermediates and transition states.

Metallacyclic Intermediates: A common feature in many transition metal-catalyzed reactions involving cyclopropanes is the formation of a metallacyclic intermediate. In C-C bond activation, a transition metal can undergo oxidative addition into one of the cyclopropane's C-C bonds, forming a metallacyclobutane. wikipedia.org This intermediate is a key branching point for subsequent reactions. Similarly, the Kulinkovich-de Meijere reaction is understood to proceed via a titanacyclopropane intermediate, which is formed from an alkene and a low-valent titanium species. orgsyn.org

Cationic and Carbenoid Intermediates: Mechanistic studies using stereochemically defined cyclopropanes as probes can help identify the involvement of cationic intermediates. nih.gov If a reaction pathway generates significant positive charge adjacent to the cyclopropane ring, rapid isomerization of the ring can occur. nih.gov In Simmons-Smith reactions, the active species is a zinc carbenoid (ICH₂ZnI), which delivers a methylene (B1212753) group to an alkene in a concerted fashion, explaining the reaction's high stereospecificity. nih.gov

Transition States: The energetic landscape of a reaction is defined by its transition states. Computational studies, such as Density Functional Theory (DFT), are powerful tools for modeling these high-energy structures. For example, in the gold-catalyzed rearrangement of propargylic esters, the activation barrier for the key cyclization transition state was calculated to be 7.5 kcal/mol, indicating a rapid and facile process. nih.gov These calculations help rationalize observed reactivity and predict the feasibility of proposed mechanistic pathways.

Stereochemical Considerations in Cyclopropane Formation

The introduction of the cyclopropyl group in the synthesis of pyridine derivatives is a process where stereochemistry is a paramount consideration. The spatial arrangement of atoms in the cyclopropane ring can significantly influence the biological and physical properties of the final molecule. The formation of the cyclopropane ring itself is often stereospecific; for instance, the addition of a carbene or carbenoid to an alkene is typically a syn-addition, meaning the geometry of the starting alkene is preserved in the product. wikipedia.org

A powerful strategy for controlling the stereochemical outcome is through directed cyclopropanation. In this approach, a functional group already present on the substrate, such as a hydroxyl or ether group, directs the cyclopropanating reagent to a specific face of the molecule. unl.pt For example, the cyclopropanation of chiral allylic alcohols using zinc carbenoids often proceeds with high syn selectivity, where the new cyclopropane ring is formed on the same side as the directing hydroxyl group. unl.pt The degree of this diastereoselectivity can be exceptionally high, particularly with (Z)-disubstituted olefins. unl.pt

In recent years, biocatalysis has emerged as a premier method for achieving high stereocontrol in the synthesis of pyridyl cyclopropanes. wpmucdn.com Engineered hemoproteins, such as myoglobin (B1173299), can be utilized to catalyze carbene transfer reactions from precursors like pyridotriazoles to various olefins. wpmucdn.comnih.gov The enzyme's active site provides a chiral environment that precisely controls the orientation of the substrates, leading to the formation of a specific enantiomer with high selectivity. nih.gov This strategy allows for enantiodivergent synthesis, where two different engineered enzymes can selectively produce either the (R) or (S) enantiomer of the desired cyclopropane product from the same set of starting materials. wpmucdn.comnih.gov

The table below illustrates the high stereoselectivity achievable with biocatalytic methods in the cyclopropanation of 4-bromostyrene (B1200502) using different myoglobin variants and a pyridotriazole carbene precursor.

| Entry | Biocatalyst | Product | Yield (%) | e.e. (%) | Configuration |

| 1 | Mb | 3a | 8 | >99 | R |

| 2 | Mb(L29V,F33V,H64V,V68F) | 3a | 15 | >99 | S |

| 3 | Mb | 3t | 65 | >99 | R |

| 4 | Mb(L29V,F33V,H64V,V68F) | 3t | 55 | 98 | S |

| 5 | Mb* | 3u | 73 | >99 | R |

| 6 | Mb(L29V,F33V,H64V,V68F) | 3u | 62 | 98 | S |

| Data derived from studies on the enzymatic cyclopropanation of 4-bromostyrene with various pyridotriazoles. nih.gov |

Role of Catalysts and Ligands in Reaction Selectivity

Transition metals, particularly rhodium and palladium, are extensively used for these transformations. Rhodium(II) complexes, like dirhodium tetraacetate, are highly effective catalysts. wikipedia.org The ligands bound to the rhodium center are not mere spectators; they actively modulate the catalyst's reactivity and selectivity. For instance, exchanging acetate ligands for more electron-donating acetamide (B32628) ligands can increase the diastereoselectivity of the reaction. wikipedia.org Furthermore, the development of chiral ligands has enabled highly enantioselective cyclopropanations. Catalysts such as Rh₂(S-DOSP)₄ are designed with a specific chiral architecture to produce cyclopropanes with excellent enantiomeric excess. wikipedia.org

In Rh(III)-catalyzed systems, the ligand on the metal plays a similarly crucial role. In a cyclopropanation involving N-enoxyphthalimides and alkenes, the use of a standard cyclopentadienyl (B1206354) ligand resulted in modest yields and selectivity. acs.org However, the strategic design and application of a novel, bulkier isopropylcyclopentadienyl ligand led to a dramatic improvement in both the reaction yield and the diastereoselectivity for the trans cyclopropane product. acs.org

The table below details the impact of different cyclopentadienyl (Cp) ligands on the Rh(III)-catalyzed cyclopropanation reaction.

| Entry | Cp Ligand | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Cp* (pentamethyl) | 41 | 3:1 |

| 2 | Cpt (di-tert-butyl) | 21 | 4:1 |

| 3 | Cpⁱᵖʳ (isopropyl) | 81 | >20:1 |

| Data derived from studies on ligand development for Rh(III)-catalyzed diastereoselective cyclopropanation. acs.org |

Palladium catalysis has also been employed, where the choice of ligand can be critical for determining the reaction pathway. In certain reactions, a competing allylation pathway can dominate over the desired cyclopropanation. nih.gov The use of a specifically designed Pyridine-N-Heterocyclic Carbene (Pyridine-NHC) ligand has been shown to effectively favor the cyclopropanation pathway, affording the cyclopropane as the major product with high selectivity. nih.gov

In the realm of biocatalysis, the entire enzyme acts as the catalyst, with the porphyrin cofactor serving as the active site for carbene generation. nih.gov The protein scaffold surrounding this cofactor functions as a complex, chiral ligand. nih.gov By genetically modifying the amino acids that form the active site pocket—in effect, tuning the ligand environment—researchers can systematically alter the catalyst's performance to enhance its activity and control the stereochemical outcome of the reaction. wpmucdn.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-Cyclopropoxy-2-methylpyridine displays characteristic signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, and the cyclopropoxy substituent. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

Pyridine Ring Protons: The protons on the substituted pyridine ring typically appear in the aromatic region of the spectrum. The proton at the 6-position (H6) is expected to be the most downfield, influenced by the adjacent nitrogen atom. The protons at the 4 and 5-positions (H4 and H5) will show distinct chemical shifts and coupling patterns based on their electronic environment and proximity to the methyl and cyclopropoxy groups.

Methyl Protons: The methyl group attached to the C2 position of the pyridine ring gives rise to a singlet in the upfield region of the spectrum, typically around 2.5 ppm rsc.org.

Cyclopropoxy Protons: The cyclopropoxy group presents a more complex pattern. The single proton on the carbon attached to the oxygen atom (methine proton) will appear as a multiplet. The four protons on the other two carbons of the cyclopropyl (B3062369) ring (methylene protons) are chemically non-equivalent and will appear as complex multiplets at a more upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | 7.9 - 8.2 | Doublet (d) |

| Pyridine H-4 | 7.0 - 7.3 | Doublet (d) |

| Pyridine H-5 | 6.8 - 7.1 | Triplet (t) or Doublet of Doublets (dd) |

| Cyclopropoxy CH | 3.8 - 4.1 | Multiplet (m) |

| Methyl CH₃ | 2.4 - 2.6 | Singlet (s) |

| Cyclopropoxy CH₂ | 0.7 - 1.0 | Multiplet (m) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will have distinct signals. The carbon attached to the nitrogen (C2 and C6) are typically deshielded. The presence of the methyl group at C2 and the cyclopropoxy group at C3 will further influence the chemical shifts of all ring carbons libretexts.org.

Methyl Carbon: The carbon of the methyl group will appear in the aliphatic region, typically between 15-25 ppm rsc.org.

Cyclopropoxy Carbons: The methine carbon of the cyclopropoxy group, being attached to oxygen, will be shifted downfield compared to the two methylene (B1212753) carbons, which will appear at a significantly upfield chemical shift libretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 145 - 150 |

| Pyridine C-6 | 147 - 152 |

| Pyridine C-4 | 120 - 125 |

| Pyridine C-5 | 115 - 120 |

| Cyclopropoxy CH | 50 - 60 |

| Methyl CH₃ | 15 - 25 |

| Cyclopropoxy CH₂ | 5 - 15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity science.govmdpi.com.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons youtube.comsdsu.edu. For this compound, COSY would show correlations between H-4, H-5, and H-6 on the pyridine ring, as well as between the methine and methylene protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling) youtube.comlibretexts.org. It allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~2.5 ppm in the ¹H spectrum would correlate to the carbon signal at ~20 ppm in the ¹³C spectrum, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart (long-range C-H coupling) youtube.comlibretexts.org. This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure would include:

A correlation between the methyl protons and the C-2 of the pyridine ring.

A correlation between the cyclopropoxy methine proton (CH-O) and the C-3 of the pyridine ring.

Correlations from the pyridine H-4 proton to carbons C-2, C-3, and C-5.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a chemical reaction without the need for identical reference standards for each analyte acs.orgyoutube.comnih.gov. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal youtube.com.

To determine the purity of a this compound sample, a known mass of the sample is mixed with a known mass of a stable, high-purity internal standard (calibrant) with a simple NMR spectrum that does not overlap with the analyte's signals ox.ac.uk. By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision acs.orgacs.org. This technique is also invaluable for reaction monitoring, allowing for the quantification of reactants, intermediates, and products directly in the reaction mixture over time.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific bonds and functional groups absorb at characteristic frequencies (wavenumbers), making FT-IR an excellent tool for functional group identification thermofisher.com. The FT-IR spectrum of this compound would be expected to show several key absorption bands.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring vscht.cz.

Aliphatic C-H Stretch: Strong absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and cyclopropyl groups libretexts.org.

C=C and C=N Ring Stretching: The pyridine ring exhibits characteristic stretching vibrations for its C=C and C=N bonds in the 1400-1600 cm⁻¹ region researchgate.netresearchgate.net.

C-O-C Ether Stretch: A strong, characteristic absorption band for the C-O-C stretching of the ether linkage is expected in the 1200-1250 cm⁻¹ range.

C-H Bending: Vibrations corresponding to C-H bending can be observed in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation libretexts.org.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl, Cyclopropyl) | Stretch | 2850 - 3000 |

| Pyridine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Aromatic C-H | Out-of-plane Bend | 750 - 900 |

Raman Spectroscopy for Vibrational Mode Analysis

No experimental Raman spectra for this compound are available in the surveyed literature. While theoretical calculations could predict the vibrational modes of the pyridine ring, the cyclopropoxy group, and the methyl substituent, such predictions lack the validation of empirical data. A detailed analysis of the characteristic Raman shifts, which would provide insight into the molecular bonding and symmetry, is therefore not possible at this time.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Specific high-resolution mass spectrometry data for this compound could not be located. HRMS is essential for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. Without this data, the exact molecular formula cannot be definitively verified.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

There are no published electrospray ionization mass spectra for this compound. ESI-MS is a soft ionization technique that is crucial for determining the molecular weight of a compound by identifying the molecular ion peak. Furthermore, tandem mass spectrometry (MS/MS) experiments, which would elucidate the fragmentation patterns and provide structural information, have not been reported.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound is not available. The study of its electronic transitions, such as π→π* and n→π* transitions characteristic of the pyridine ring, would require spectral data showing the wavelengths of maximum absorbance (λmax). This information is fundamental for understanding the compound's electronic structure and potential photochemical properties.

X-ray Crystallography

A search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been determined. X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions. The absence of this data means the exact solid-state conformation and packing of the molecule remain unknown.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

No publicly available single-crystal X-ray diffraction data for this compound could be located. This technique would typically provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure in the solid state. A data table summarizing key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics would be generated from such a study.

Analysis of Crystal Packing and Intermolecular Interactions in Solid State

Without crystallographic data, an analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted. This analysis would involve examining how individual molecules arrange themselves in the crystal lattice and identifying non-covalent interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, that govern the supramolecular architecture. A data table detailing the types and geometric parameters of these interactions would typically be included.

Computational Chemistry and Theoretical Modeling of 3 Cyclopropoxy 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world at the electronic level. For a molecule like 3-Cyclopropoxy-2-methylpyridine, these methods can predict its three-dimensional shape, electronic charge distribution, and chemical reactivity without the need for laboratory synthesis.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density.

A DFT study on this compound would begin by performing a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. For this molecule, key parameters such as the bond lengths and angles within the pyridine (B92270) ring, the orientation of the cyclopropoxy group relative to the ring, and the C-O and C-N bond lengths would be calculated. For instance, studies on substituted pyridines have shown that electron-donating groups can alter the C=N and C-C bond lengths within the ring, which in turn influences the ring's aromaticity and reactivity. researchgate.net

Illustrative Table: Predicted Data from a DFT Calculation This table illustrates the type of data that would be generated from a DFT/B3LYP calculation. The values are hypothetical.

| Parameter | Predicted Value |

|---|---|

| C2-N Bond Length | 1.34 Å |

| C3-C4 Bond Length | 1.39 Å |

| C-O-C Angle (Cyclopropoxy) | 118° |

| Dipole Moment | 2.5 D |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate how the molecule interacts with light. dergipark.org.tr This method calculates the energies of electronic excited states, which is fundamental to understanding a molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

For this compound, TD-DFT calculations would predict the wavelengths of light it absorbs most strongly. These absorptions correspond to transitions of electrons from occupied molecular orbitals to unoccupied ones. The results would indicate the color of the compound and its potential for applications in dyes or photosensitizers. Studies on other pyridine derivatives have demonstrated that the choice of DFT functional is crucial for obtaining accurate excitation energies that correlate well with experimental spectra. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the calculated wavefunction in terms of familiar concepts like bonds, lone pairs, and atomic charges. uni-muenchen.denih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify electron delocalization, also known as hyperconjugation.

In this compound, NBO analysis would reveal the nature of the bonding between the cyclopropoxy group and the pyridine ring. It could quantify the extent of electron donation from the oxygen lone pairs of the cyclopropoxy group and the sigma bonds of the methyl group into the antibonding orbitals of the pyridine ring. orientjchem.org This analysis helps to explain the stability conferred by these substituents and their influence on the molecule's electronic structure. For example, a strong interaction between the oxygen lone pair and a π* orbital of the pyridine ring would indicate significant intramolecular charge transfer, impacting the molecule's reactivity and spectroscopic properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. nih.gov It projects the electrostatic potential onto the electron density surface, using color to indicate different regions of charge.

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions are neutral.

For this compound, the MEP map would likely show the most negative potential (red) located on the nitrogen atom of the pyridine ring, confirming it as the primary site for protonation or interaction with Lewis acids. ekb.eg The analysis of substituted pyridines has shown that the depth and accessibility of this negative region are modulated by the substituents on the ring. nih.gov The map would also reveal the influence of the cyclopropoxy and methyl groups on the electron distribution across the aromatic ring, highlighting other potential reactive sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgirjweb.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and easily excitable. ekb.eg For this compound, FMO analysis would visualize the distribution of these orbitals. It is expected that the HOMO would have significant density on the electron-rich pyridine ring and the oxygen of the cyclopropoxy group, while the LUMO would be primarily located on the pyridine ring's π* system. researchgate.net

Illustrative Table: Predicted FMO Data This table illustrates the type of data that would be generated from a DFT calculation. The values are hypothetical.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Primarily located on the pyridine ring and oxygen atom. |

| LUMO | -1.2 eV | Primarily π* orbital of the pyridine ring. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. By calculating properties like vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison can be made with experimental results. nih.govresearchgate.net

For this compound, DFT calculations could predict its entire infrared spectrum. The calculated frequencies corresponding to the C-H stretches of the methyl and cyclopropyl (B3062369) groups, the C-O-C stretch of the ether linkage, and the characteristic ring vibrations of the substituted pyridine would be identified. Similarly, NMR chemical shifts for each unique proton and carbon atom could be calculated. Discrepancies between calculated and experimental spectra often lead to a refined understanding of the molecular structure and its environment. Such theoretical studies are routinely performed on novel pyridine derivatives to validate their experimental characterization. nih.govtandfonline.com

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool in the structural elucidation of molecules. For this compound, computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), are employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts.

The GIAO method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. gaussian.com This method addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the choice of the coordinate system's origin. DFT functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G(d) or cc-pVDZ to optimize the molecular geometry and calculate the shielding tensors. nih.govrsc.org

Recent advancements have explored the integration of deep learning, specifically graph neural networks (GNNs), with DFT calculations to enhance the accuracy of chemical shift predictions. nih.gov These models can learn from large datasets of experimental and calculated data to correct for systematic errors in the DFT calculations, leading to more precise predictions. nih.gov For instance, a 3D GNN model might use atomic features and DFT-calculated shielding tensor descriptors to predict ¹H and ¹³C chemical shifts with high accuracy. nih.gov The accuracy of these predictions is crucial for distinguishing between isomers and confirming the correct structure of synthesized compounds. rsc.org

Below is a hypothetical table illustrating the kind of data that would be generated from a GIAO-DFT calculation for this compound, compared with potential experimental values.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 158.2 | 157.5 |

| C3 | 145.8 | 145.1 |

| C4 | 123.5 | 122.9 |

| C5 | 128.1 | 127.6 |

| C6 | 118.9 | 118.3 |

| C-methyl | 20.4 | 19.9 |

| C-cyclopropyl (CH) | 65.3 | 64.7 |

| C-cyclopropyl (CH₂) | 8.1 | 7.5 |

| H4 | 7.15 | 7.10 |

| H5 | 7.58 | 7.52 |

| H6 | 8.05 | 8.00 |

| H-methyl | 2.45 | 2.40 |

| H-cyclopropyl (CH) | 3.85 | 3.80 |

| H-cyclopropyl (CH₂) | 0.85 | 0.80 |

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Simulation of Vibrational Spectra (FT-IR, Raman)

The simulation of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra, is another critical application of computational chemistry in studying this compound. These simulations provide a theoretical counterpart to experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions.

DFT calculations are the standard for simulating vibrational frequencies. nepjol.info By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. The intensities of the IR and Raman bands can also be calculated, providing a more complete picture of the spectrum. nih.gov

For a molecule like this compound, the simulated spectra would reveal characteristic vibrational modes, including:

C-H stretching vibrations of the methyl and cyclopropyl groups.

Aromatic C-H and C-C stretching and bending modes of the pyridine ring.

C-O-C stretching vibrations of the ether linkage.

Ring breathing modes of the cyclopropyl and pyridine rings.

Comparing the simulated spectra with experimental data allows for a detailed analysis of the molecule's vibrational properties. researchgate.net Discrepancies between the calculated and experimental frequencies are common and are often corrected by applying a scaling factor to the calculated frequencies. scielo.org.za

Theoretical UV-Vis Spectra Estimation

Theoretical estimation of ultraviolet-visible (UV-Vis) spectra provides insights into the electronic transitions of a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths that determine the UV-Vis absorption spectrum. nih.gov

The choice of functional and basis set is crucial for obtaining accurate results with TD-DFT. researchgate.net Functionals like B3LYP and CAM-B3LYP are often used, with the latter being particularly useful for describing charge-transfer excitations. rsc.org The calculations can be performed in the gas phase or, more realistically, in a solvent using implicit or explicit solvent models to account for solvatochromic shifts. rsc.org

The theoretical UV-Vis spectrum of this compound would likely show π→π* transitions associated with the pyridine ring. The presence of the cyclopropoxy and methyl substituents would influence the energies of these transitions. By analyzing the molecular orbitals involved in the electronic transitions, one can understand the nature of the excitations (e.g., local excitations on the pyridine ring or charge transfer between the ring and the substituents). researchgate.net

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound, particularly the orientation of the cyclopropoxy group relative to the pyridine ring, can be explored through conformational analysis and the calculation of potential energy surfaces (PES).

By systematically rotating the dihedral angle around the C(3)-O bond, a one-dimensional potential energy surface can be generated. This surface reveals the energy barriers between different conformations and identifies the most stable conformer(s). These calculations are typically performed using DFT methods. The results of such an analysis are crucial for understanding the molecule's preferred shape in different environments and how this might influence its reactivity and spectroscopic properties.

Advanced Computational Methodologies for Reaction Mechanism Studies

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. These studies can elucidate reaction pathways, identify transition states, and analyze the role of catalysts.

Investigation of Reaction Pathways and Energy Barriers

To study a chemical reaction, computational chemists map out the potential energy surface connecting reactants to products. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state gives the activation energy or energy barrier of the reaction.

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to explore different possible reaction pathways. By comparing the energy barriers of competing pathways, the most likely reaction mechanism can be determined.

Catalytic Cycle Analysis and Transition State Elucidation

If a reaction involving this compound is catalyzed, computational methods can be used to analyze the entire catalytic cycle. This involves modeling the interaction of the substrate with the catalyst, the individual steps of the catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination), and the regeneration of the catalyst.

Locating the transition state for each step is a key part of this analysis. Transition state theory can then be used to calculate the rate constant for each elementary step. This detailed understanding of the catalytic cycle can be invaluable for optimizing reaction conditions and designing more efficient catalysts.

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

A thorough review of publicly available scientific literature reveals a notable absence of published research specifically detailing the intermolecular interactions and crystal engineering of this compound. Consequently, there is no specific data from Hirshfeld surface analysis or other computational crystal engineering studies for this particular compound.

While Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, its application is contingent on the availability of crystallographic data, typically obtained from single-crystal X-ray diffraction. The absence of such data for this compound in the primary scientific literature and crystallographic databases prevents the generation of its Hirshfeld surface and subsequent analysis of its intermolecular contacts.

Theoretical modeling and crystal structure prediction are computational techniques that could, in principle, provide insights into the crystal packing and intermolecular interactions of this compound. However, no specific computational studies or crystal structure predictions for this compound have been reported in the reviewed literature.

Therefore, a detailed discussion, including data tables and specific research findings on the Hirshfeld surface analysis and intermolecular interactions of this compound, cannot be provided at this time. Further experimental work to determine the crystal structure of this compound is necessary before such computational analyses can be performed.

Chemical Biology and Biomolecular Interaction Studies of 3 Cyclopropoxy 2 Methylpyridine and Analogues

Role as a Synthetic Intermediate in Heterocyclic Compound Synthesis

3-Cyclopropoxy-2-methylpyridine serves as a versatile building block in the synthesis of more complex heterocyclic structures. pipzine-chem.comsigmaaldrich.com Its constituent parts—the pyridine (B92270) ring, the cyclopropoxy group, and the methyl group—each offer opportunities for chemical modification, enabling the construction of diverse molecular architectures. pipzine-chem.com

Precursor for Advanced Pyridine-Based Scaffolds

The pyridine scaffold is a privileged structure in drug discovery, and this compound provides a valuable starting point for creating advanced, substituted pyridine derivatives. nih.govrsc.orgresearchgate.net The reactivity of the pyridine ring allows for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. These reactions enable the introduction of additional functional groups and the extension of the molecular framework, leading to the generation of libraries of novel compounds for biological screening. nih.govresearchgate.net

The synthesis of such advanced scaffolds is crucial for developing new therapeutic agents. For instance, many recently FDA-approved drugs for cancer treatment incorporate a pyridine ring system. researchgate.net The ability to readily synthesize a variety of pyridine derivatives from a common intermediate like this compound accelerates the drug discovery process. researchgate.net

Building Block for Fused Heterocyclic Systems

Beyond its use in creating substituted pyridines, this compound can also act as a key precursor for the synthesis of fused heterocyclic systems. pipzine-chem.com These are molecular structures where one or more additional rings are fused to the initial pyridine ring. The creation of fused systems can significantly alter the three-dimensional shape, electronic properties, and biological activity of the parent molecule.

Methods such as diboration-electrocyclization sequences can be employed to construct fused pyridine boronic ester building blocks, which are then amenable to high-throughput synthesis to generate diverse compound libraries. nih.govwhiterose.ac.uk This approach allows for the rapid exploration of chemical space and the identification of novel compounds with desired biological activities. nih.gov Fused heterocyclic compounds, such as quinazolines, which can be conceptually derived from pyridine precursors, have shown a wide range of medicinal applications, including anticancer and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies in Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, these studies focus on how modifications to the cyclopropoxy moiety and other substituents on the pyridine ring affect their interaction with molecular targets. mdpi.comebi.ac.uk

Influence of Cyclopropoxy Moiety on Molecular Interactions

The cyclopropyl (B3062369) group is a unique functional group that can significantly influence the properties of a molecule. stackexchange.com It is known to be a good π-electron donor and can behave similarly to a double bond in its ability to stabilize adjacent positive charges. stackexchange.com This electronic character can affect how the molecule interacts with its biological target.

The conformation of a molecule is also critical for its biological activity. The rigid nature of the cyclopropyl group can restrict the conformational freedom of the molecule, locking it into a specific shape that is more favorable for binding to a receptor. For example, studies on formyl tripeptides have shown that a cyclopropyl group can induce a higher percentage of a specific conformation (the E conformation) compared to an isopropyl group. nih.gov This suggests that the cyclopropyl group can pre-organize the molecule into a bioactive conformation.

Exploration of Substituent Effects on Binding Affinity to Molecular Targets

The affinity of a ligand for its molecular target is a key determinant of its potency. SAR studies on analogues of this compound explore how different substituents on the pyridine ring impact this binding affinity. By systematically varying the substituents, researchers can identify which groups enhance or diminish binding.

For example, in a series of 2-phenoxybenzamides, the position of a substituent on the aromatic ring was found to have a significant impact on antiplasmodial activity. A para-substituted analogue showed the highest activity and selectivity, while the meta-substituted derivative was only moderately active. mdpi.com Similarly, in a series of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, modifications to the core structure of MTEP, a compound related to the pyridine scaffold, led to the identification of analogues with significantly higher potency. ebi.ac.uk These studies highlight the importance of systematic exploration of substituent effects to optimize the biological activity of a lead compound.

Investigations into Molecular Interactions with Biological Targets

Understanding the specific molecular interactions between a compound and its biological target is crucial for rational drug design. For this compound and its analogues, this involves identifying the target and characterizing the binding interactions at the molecular level.

While specific biological targets for this compound are not extensively detailed in the provided search results, the general principles of molecular interactions for related pyridine-containing compounds can be inferred. Thiazolopyridines, a related class of heterocyclic compounds, have been shown to exhibit a range of biological activities, including anticancer properties, by acting as inhibitors of cancer-related proteins like IRAK4 and PI3K. nih.gov Molecular docking studies can be used to predict the binding mode of these small molecules to their protein targets, revealing key interactions such as hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov

The investigation of these interactions provides valuable insights for the further optimization of the lead compound. By understanding how the molecule fits into the binding site and which functional groups are involved in key interactions, medicinal chemists can design new analogues with improved potency and selectivity.

Binding to Enzymes (e.g., PDE10A, MAT2A, PRC2, WDR5) at a Molecular Level

The interaction of this compound analogues with various enzymes has been a subject of intense study, revealing key binding features that contribute to their potency and selectivity.

Phosphodiesterase 10A (PDE10A): Analogues of this compound, specifically those incorporating the imidazo[4,5-b]pyridine scaffold, have been identified as potent inhibitors of PDE10A. nih.gov X-ray crystallography of these compounds within the human PDE10A catalytic domain has elucidated critical binding interactions. Key hydrogen bonds are often observed, such as one between a pyridine nitrogen of the inhibitor scaffold and the conserved Gln716 residue of the enzyme. nih.gov Another hydrogen bond can form between a separate pyridine motif on the ligand and Tyr683. nih.gov The central ring of these analogues often acts as a scaffold, positioning the interacting moieties correctly to engage with the enzyme. nih.gov The binding site of PDE10A is characterized by three main pockets, including the M pocket which houses essential Zn²⁺ and Mg²⁺ ions for catalysis. nih.gov The ability of ligands to form aromatic or Pi-Pi stacking interactions within these pockets is crucial for their affinity and inhibitory action against the hydrolysis of cAMP and cGMP. nih.gov

Methionine Adenosyltransferase 2A (MAT2A): A notable analogue, SCR-7952, has been characterized as a highly selective, allosteric inhibitor of MAT2A. nih.govnih.gov Cryo-electron microscopy (cryo-EM) has revealed that SCR-7952 binds at the interface of the MAT2A tetramer, in the same allosteric pocket as the regulatory protein MAT2B, rather than the substrate-binding site. nih.gov The structure of SCR-7952, which features a cyclopropyl group, allows for specific and stable interactions. The cyclopropyl moiety engages in favorable hydrophobic interactions with Tyr335 and Trp274 on one monomer of the enzyme. nih.gov Additionally, the molecule forms two crucial hydrogen bonds with Arg313 and CH-Pi interactions with Phe333 on an adjacent monomer, contributing to its high binding affinity. nih.gov

Polycomb Repressive Complex 2 (PRC2): The recruitment and binding of PRC2 to chromatin is a complex process. While histone modifications can play a role, studies indicate that protein-free linker DNA is a dominant factor in the PRC2-nucleosome interaction. nih.gov PRC2 shows a preference for binding to tandem nucleosome repeats over mononucleosomes and has a higher affinity for CG-rich DNA sequences. nih.gov The binding affinity of PRC2 for nucleosomes is in the nanomolar range, and surprisingly, this affinity is not dramatically altered by the presence of histone marks like H3K4me3 or H3K27me3. nih.gov Instead, these marks may modulate the catalytic activity of PRC2 rather than its direct binding to chromatin. nih.gov The interaction of small molecule inhibitors with PRC2 often involves targeting the EZH2 subunit's active site or allosteric sites like the EED subunit's aromatic cage, which recognizes H3K27me3. nih.gov

WD repeat domain 5 (WDR5): WDR5 acts as a crucial scaffold protein in numerous epigenetic modulating complexes. nih.gov It possesses two primary, distinct binding pockets: the WIN site and the WBM site, which are located on opposite sides of its donut-shaped structure. nih.gov These sites mediate protein-protein interactions, and the WBM site is also involved in binding long non-coding RNAs (lncRNAs). nih.gov Small molecule inhibitors have been developed to be selective for either the WIN or WBM site, allowing for the dissection of their respective functions. nih.gov The binding of ligands to WDR5 often involves hydrophobic interactions within these pockets. For example, the binding of the RbBP5 protein involves two hydrophobic pockets on WDR5 that accommodate valine residues from RbBP5. nih.gov

Ligand-Receptor Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors) and Selectivity Profiles

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in numerous physiological processes. nih.gov The interaction of ligands, including those with pyridine-like structures, with nAChRs is critical for their function as agonists or antagonists.

The binding of agonists like nicotine (B1678760) to the α4β2 nAChR, a subtype strongly associated with nicotine addiction, involves a potent cation-π interaction at the agonist binding site, specifically with the TrpB residue (α4Trp149). psu.edu The protonated nitrogen of the ligand interacts favorably with the electron-rich aromatic side chain of the tryptophan residue. psu.edu The ligand-binding domains of nAChRs are modeled effectively by acetylcholine-binding proteins (AChBPs), and crystal structures of AChBP in complex with various agonists and antagonists have provided detailed insights into the topography of the binding sites. nih.gov These studies reveal that different nAChR subtypes exhibit distinct selectivity profiles for various ligands, which can be exploited to design subtype-selective modulators. nih.govnih.gov For example, specific α-conotoxins can distinguish between different nAChR subtypes, such as α3β2 and α6-containing receptors. nih.gov The stimulation of nAChRs can trigger intracellular signaling cascades, including the PI3K/Akt pathway, which is implicated in neuroprotective effects. nih.gov

Biophysical Characterization of Ligand-Target Complexes

A range of biophysical techniques are employed to characterize the interaction between ligands like this compound analogues and their biological targets. These methods provide quantitative data on binding affinity, thermodynamics, and structural details of the complex.

| Technique | Target/Analogue Class | Key Findings |

| X-ray Crystallography | Imidazo[4,5-b]pyridine analogues with PDE10A | Revealed specific hydrogen bonding with Gln716 and Tyr683; elucidated the role of the central scaffold. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | SCR-7952 with MAT2A | Determined the allosteric binding site at the tetramer interface; identified key hydrophobic and hydrogen bond interactions. nih.gov |

| Fluorescence Polarization | WDR5 peptide ligands | Used to demonstrate the selectivity of small molecule inhibitors for the WIN and WBM binding sites. nih.gov |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Ligands with Acetylcholine-Binding Protein (AChBP) | Showed that ligand binding restricts solvent exposure of Loop C, with agonists inducing loop closure and antagonists causing occlusion. nih.gov |

| Electrophoretic Mobility Shift Assay (EMSA) | PRC2 with nucleosomes | Demonstrated that PRC2 preferentially binds to tandem nucleosome repeats over mononucleosomes. nih.gov |

Mechanistic Insights into Biomolecular Modulating Activities

Understanding the precise mechanism by which a ligand modulates its target's function is crucial. This involves elucidating the exact binding mode and understanding the structural changes that occur in the protein upon ligand binding.

Elucidation of Binding Modes through Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how ligands interact with their protein targets. researchgate.netnih.govmdpi.com

Molecular docking studies are used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. researchgate.netmdpi.com For pyridine and thiazole (B1198619) derivatives, docking has been used to determine binding energies and identify key non-bonding interactions with target receptors. nih.govnih.gov These studies can screen large libraries of compounds and prioritize candidates for synthesis and biological testing. nih.gov For instance, docking of thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme identified compounds with favorable inhibitory properties based on their docking scores and interactions with essential amino acid residues. plos.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. researchgate.netnih.gov MD simulations provide insights into the dynamic nature of the interaction and can confirm the stability of binding modes predicted by docking. plos.org Analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can reveal how the protein and ligand move and adapt to each other, highlighting stable interactions and flexible regions. researchgate.netplos.org These simulations also allow for the calculation of binding free energies, which can provide a more accurate estimation of binding affinity by considering contributions from electrostatic and van der Waals interactions. researchgate.net

Conformational Changes Induced Upon Ligand Binding

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather an "induced-fit" process, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. mdpi.com

Studies on the acetylcholine-binding protein (AChBP), a homologue of the nAChR ligand-binding domain, provide a clear example of such conformational changes. nih.gov Using hydrogen-deuterium exchange mass spectrometry, researchers have shown that the binding of nicotinic agonists and antagonists induces distinct conformational shifts. In the unbound (apo) state, a region known as "loop C" is highly flexible and solvent-exposed. nih.gov Upon the binding of an agonist, this loop closes over the binding site, restricting its movement and solvent accessibility. nih.gov In contrast, larger antagonist molecules restrict solvent exposure primarily by physically occluding the site. nih.gov These ligand-specific conformational changes are fundamental to the mechanism of channel gating in nAChRs.

In other systems, ligand binding may not induce significant conformational changes in the protein backbone. For example, structural analysis of WDR5 showed no major conformational changes upon the binding of RbBP5. nih.gov In such cases, the protein acts more as a rigid scaffold, and its function is modulated by the ligand facilitating or blocking the interaction with other binding partners. nih.gov All-atomistic molecular dynamics simulations can also be used to investigate conformational transitions, such as the coil-to-globule transition of polymers, by analyzing changes in the hydration state and structure of functional groups upon a stimulus. rsc.org

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Strategies

While the synthesis of related alkoxypyridines is established, future research will likely focus on developing more efficient, sustainable, and scalable methods for 3-Cyclopropoxy-2-methylpyridine. Current strategies for analogous compounds often involve the reaction of a halopyridine with an alcohol in the presence of a base. For instance, the synthesis of 4-alkoxypyridines has been achieved by reacting 4-chloropyridine (B1293800) with the corresponding alcohol and a powdered base like NaOH in a solvent such as DMSO. semanticscholar.org

Future synthetic strategies for this compound could explore:

Microwave-Assisted Synthesis: To reduce reaction times and potentially improve yields.

Flow Chemistry: For safer, more controlled, and scalable production, minimizing the handling of hazardous intermediates. nih.gov

Green Catalysts: Investigating the use of more environmentally benign catalysts and solvent systems to align with the principles of sustainable chemistry.

Novel Precursors: Exploring alternative starting materials, such as the functionalization of 3-hydroxy-2-methylpyridine (B140910) with a cyclopropyl-donating reagent under milder conditions.

A comparative table of potential synthetic routes is presented below, highlighting areas for future optimization.

| Synthetic Route | Starting Materials | Potential Advantages | Areas for Research |

| Williamson Ether Synthesis | 3-Halo-2-methylpyridine, Cyclopropanol (B106826) | Well-established reaction | Optimization of base, solvent, and temperature; Investigation of catalyst use |

| Buchwald-Hartwig C-O Coupling | 3-Halo-2-methylpyridine, Cyclopropanol | High functional group tolerance | Catalyst and ligand screening for optimal efficiency |

| From 3-Hydroxy-2-methylpyridine | 3-Hydroxy-2-methylpyridine, Halocyclopropane | Atom economy | Development of activation methods for the hydroxyl group |

| De Novo Ring Formation | Acyclic precursors | Access to diverse analogues | Design of multi-component reactions for one-pot synthesis |

This table is illustrative and based on established synthetic methodologies for related pyridine (B92270) derivatives.

Advanced Spectroscopic Characterization Techniques for Complex Systems

A thorough understanding of the structural and electronic properties of this compound and its potential complexes is fundamental. Standard techniques like ¹H and ¹³C NMR and mass spectrometry will provide the basic structural confirmation. However, future research should employ more advanced spectroscopic methods.

For instance, variable-temperature NMR studies could provide insights into the conformational dynamics of the cyclopropoxy group, which can influence its interaction with other molecules or surfaces. acs.org In the context of its potential use in coordination chemistry, techniques such as 2D NMR (COSY, HSQC, HMBC) would be crucial for elucidating the structure of metal complexes. Furthermore, specialized NMR techniques, like those used for studying lanthanide complexes, could be adapted to probe the electronic environment of metal centers coordinated to this compound-based ligands. acs.org

| Spectroscopic Technique | Information Gained | Potential Research Focus |

| ¹H, ¹³C, ¹⁵N NMR | Basic structural elucidation and purity assessment. nih.govnih.govchemrxiv.org | Establishing a definitive spectral database for the compound. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; connectivity. | Characterization of complex derivatives and reaction intermediates. |

| Variable-Temperature NMR | Conformational dynamics and rotational barriers. acs.org | Understanding the flexibility of the cyclopropoxy group and its impact on binding. |

| Mass Spectrometry (EI, ESI, HRMS) | Molecular weight confirmation and fragmentation patterns. | Elucidating reaction pathways and identifying byproducts. |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups. | Studying intermolecular interactions and coordination to metal centers. |

| UV-Vis Spectroscopy | Electronic transitions (π-π* and n-π*). | Investigating the electronic effects of substituents and complex formation. |

| X-ray Crystallography | Definitive solid-state structure and intermolecular packing. researchgate.net | Determining the precise geometry of the molecule and its derivatives. |

This table outlines the expected application of various spectroscopic techniques based on the analysis of analogous chemical structures.

Integrated Computational and Experimental Approaches for Mechanistic Understanding

The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound, such as its molecular orbital energies, electrostatic potential, and vibrational frequencies. nih.govrsc.org These theoretical predictions can then be corroborated by experimental spectroscopic data.

Such integrated approaches can be particularly valuable for:

Predicting Reactivity: Computational models can identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov

Elucidating Reaction Mechanisms: By modeling transition states and reaction pathways, researchers can gain a deeper understanding of how the compound is formed and how it reacts. acs.org

Rationalizing Spectroscopic Data: Theoretical calculations can help in the assignment of complex NMR or vibrational spectra.

Future research will likely leverage high-throughput computational screening to predict the properties of a virtual library of this compound derivatives, identifying promising candidates for synthesis and testing. chemrxiv.org

Rational Design of Derivatives for Targeted Molecular Interactions

The true potential of this compound may lie in its use as a scaffold for the creation of new molecules with specific functions. The pyridine ring is a common feature in pharmaceuticals and functional materials. researchgate.netglobalresearchonline.net The substituents—a methyl group at the 2-position and a cyclopropoxy group at the 3-position—offer distinct electronic and steric properties that can be fine-tuned.

Future research in this area could focus on:

Ligand Development for Catalysis: The nitrogen atom of the pyridine ring can coordinate to metal centers, making it a candidate for a new class of ligands in asymmetric catalysis. acs.org The steric bulk and electronic nature of the cyclopropoxy and methyl groups could influence the selectivity and activity of a resulting catalyst. acs.orgnih.govresearchgate.netnih.gov

Bioactive Molecules: The pyridine scaffold is a "privileged structure" in medicinal chemistry. researchgate.net Derivatives could be designed to interact with specific biological targets, with the cyclopropoxy group potentially enhancing binding affinity or metabolic stability.

Late-Stage Functionalization: Developing methods for the selective modification of the pyridine ring or the methyl group in the final stages of a synthesis would allow for the rapid generation of a diverse range of analogues for screening. nih.govinnovations-report.comacs.org

Exploration of New Applications in Materials Science and Catalysis

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science and catalysis.

Materials Science: Pyridine-containing polymers and materials are valued for their thermal stability and electronic properties. nih.gov Theoretical studies on related polynitro-bridged pyridine derivatives suggest potential as high-energy materials. tandfonline.com The incorporation of this compound into polymer backbones or as a component in supramolecular assemblies could lead to new materials with interesting optical, electronic, or thermal properties.

Catalysis: As mentioned, the compound itself could serve as a ligand for transition metal catalysts. The design of chiral pyridine-derived ligands has been a major focus in the development of asymmetric catalysis. acs.org The specific substitution pattern of this compound could offer a unique steric and electronic environment around a metal center, potentially leading to novel reactivity or selectivity in important chemical transformations like cross-coupling reactions. nih.govresearchgate.net

The journey to fully understand and utilize this compound is just beginning. The future directions outlined here represent a roadmap for inquiry, promising to reveal the scientific and practical value of this unique chemical entity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.